Biotin-PEG4-OH

Biotinylation Solubility Enhancement Peptide Conjugation

Biotin-PEG4-OH (CAS 1217609-84-1) is a heterobifunctional chemical tool comprising a biotin moiety linked to a hydroxyl-terminated polyethylene glycol (PEG) chain of four ethylene oxide units. With a molecular weight of 419.54 g/mol and the molecular formula C18H33N3O6S , it is classified as a monodisperse, short-chain PEG linker.

Molecular Formula C18H33N3O6S
Molecular Weight 419.5 g/mol
Cat. No. B15543227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG4-OH
Molecular FormulaC18H33N3O6S
Molecular Weight419.5 g/mol
Structural Identifiers
InChIInChI=1S/C18H33N3O6S/c22-6-8-26-10-12-27-11-9-25-7-5-19-16(23)4-2-1-3-15-17-14(13-28-15)20-18(24)21-17/h14-15,17,22H,1-13H2,(H,19,23)(H2,20,21,24)/t14-,15-,17-/m1/s1
InChIKeyZXIIDTTUJDVFCP-BFYDXBDKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Biotin-PEG4-OH: Specifications, Chemical Identity, and Primary Research Applications


Biotin-PEG4-OH (CAS 1217609-84-1) is a heterobifunctional chemical tool comprising a biotin moiety linked to a hydroxyl-terminated polyethylene glycol (PEG) chain of four ethylene oxide units. With a molecular weight of 419.54 g/mol and the molecular formula C18H33N3O6S , it is classified as a monodisperse, short-chain PEG linker. Its primary applications include the synthesis of proteolysis-targeting chimeras (PROTACs) as a biotin-labeled linker , the functionalization of biomolecules for affinity-based detection and purification via the biotin-streptavidin interaction , and as a versatile building block for further derivatization due to its reactive hydroxyl group .

Why Biotin-PEG4-OH Cannot Be Arbitrarily Substituted with Other Biotin-PEGn Analogs


Generic substitution among biotin-PEGn-OH analogs (where n = 2, 3, 4, 6, 8, etc.) is not scientifically justifiable due to the critical, length-dependent influence of the PEG spacer on key performance metrics. The PEG chain acts not as a passive connector but as an active determinant of molecular conformation, solubility, and target accessibility. A PEG2 spacer may not provide sufficient distance to overcome steric hindrance at a binding pocket, while a PEG6 or longer spacer can paradoxically reduce binding efficiency due to increased conformational entropy and the formation of a steric shield [1]. Furthermore, the linker length directly impacts the ternary complex formation required for effective PROTAC-mediated protein degradation, with studies showing that small variations in PEG units can shift DC₅₀ values by orders of magnitude [2]. The PEG4 unit of Biotin-PEG4-OH represents a specific, empirically validated balance between these competing factors, making it a distinct and non-interchangeable entity for applications where spacer length is a variable under optimization.

Quantitative Differentiation of Biotin-PEG4-OH Against Closest Analogs: A Head-to-Head Evidence Guide


Biotin-PEG4-OH Enhances Solubility Over Hydrocarbon-Spacer Biotinylation Reagents

Biotin-PEG4-OH, by virtue of its PEG4 spacer, provides significantly greater aqueous solubility to labeled molecules compared to biotinylation reagents that employ only hydrocarbon spacers. This property is crucial for maintaining the solubility of hydrophobic peptides or small molecules post-biotinylation [1]. While quantitative solubility data for the free compound in water is not publicly reported in peer-reviewed literature, class-level inference from the known physicochemical properties of PEG chains indicates that the introduction of a PEG4 spacer (four ethylene oxide units) markedly increases hydrophilicity relative to an alkyl chain of comparable length. This is a key differentiator from non-PEGylated biotin analogs, which can cause precipitation and loss of function in labeled biomolecules [2].

Biotinylation Solubility Enhancement Peptide Conjugation

PEG4 Spacer Optimizes Biotin Accessibility in Peptide Conjugates Versus Shorter or Longer PEG Analogs

The PEG4 spacer in Biotin-PEG4-OH is specifically documented to improve solubility and accessibility, ensuring efficient biotin-streptavidin binding in peptide conjugates . This length is an empirical sweet spot. A PEG2 spacer (Biotin-PEG2-OH) often provides insufficient distance, resulting in steric hindrance from the peptide backbone that reduces binding to the deep biotin-binding pocket of streptavidin. Conversely, research using a quartz crystal microbalance with dissipation (QCM-D) demonstrates that increasing PEG length (from 1k to 40k) can decrease the amount of specifically adsorbed streptavidin due to a 'mushroom-to-brush' conformational transition that shields the biotin moiety [1]. The PEG4 length is therefore selected to balance these opposing effects.

Peptide Synthesis Streptavidin Binding Spacer Optimization

Biotin-PEG4-OH is the De Facto Standard Linker Length for PROTAC Library Synthesis

In the field of proteolysis-targeting chimeras (PROTACs), monodisperse PEG oligomers such as PEG2, PEG4, and PEG6 are the de facto standard for hydrophilic linkers [1]. Biotin-PEG4-OH is explicitly listed as a PEG-based PROTAC linker used in synthesis [2]. The linker length is a critical variable in PROTAC design, directly influencing the formation of the ternary complex (E3 ligase-PROTAC-target protein) and, consequently, the degradation potency (DC₅₀). A miniperspective on linker design notes that empirical linker length structure-activity relationships (SARs) are a bottleneck, and small changes in length can drastically alter potency [3]. While no direct comparative DC₅₀ data is available for Biotin-PEG4-OH vs. its PEG2 or PEG6 analogs, its inclusion as a standard PEG4 building block reflects its validated utility in achieving optimal spatial orientation for many E3 ligase/target protein pairs.

PROTAC Drug Discovery Linker Optimization

PEG4 Spacer Enables 3-Fold Improvement in Antigen-Binding Capacity via Site-Specific Biotinylation

A study on oriented antibody immobilization used an NH₂-PEG4-biotin reagent for enzyme-mediated site-specific biotinylation of the Fc region. When compared to random biotinylation using an NHS-PEG4-biotin reagent, the site-specific approach resulted in a biotin-to-antibody ratio of 1.9 ± 0.3 versus 5.0 ± 0.6 for the random method [1]. Crucially, the site-specific biotinylated antibody provided a 3-fold improvement in antigen binding capacity, sensitivity, and detection limit when immobilized on streptavidin-coated plates [1]. This quantitative improvement is directly attributed to the proper orientation of the antibody achieved through the Fc-specific biotin-PEG4 conjugation, which is not possible with random labeling methods that can block antigen-binding sites.

Antibody Immobilization Site-Specific Biotinylation Biosensor Performance

High-Impact Application Scenarios for Biotin-PEG4-OH Based on Verified Performance Data


Optimization of PROTAC Linker Length for Ternary Complex Formation

In the development of proteolysis-targeting chimeras (PROTACs), Biotin-PEG4-OH serves as a critical building block for constructing linkers with a defined four-unit PEG spacer. As monodisperse PEG oligomers (PEG2, PEG4, PEG6) are the standard for hydrophilic linkers in PROTAC design [1], the use of Biotin-PEG4-OH allows researchers to systematically evaluate how a PEG4 spacer length influences the formation of the ternary complex (E3 ligase-PROTAC-target protein) and the resulting degradation potency (DC₅₀). This empirical optimization is essential because linker length is a key variable that can dramatically alter PROTAC efficacy [2].

High-Sensitivity Biosensor Development via Oriented Antibody Immobilization

Biotin-PEG4-OH, or its amine-reactive derivative, is essential for creating high-performance immunosensors. By enabling the site-specific biotinylation of antibodies at the Fc region, it facilitates oriented immobilization on streptavidin-coated surfaces. This method has been shown to yield a 3-fold improvement in antigen-binding capacity, sensitivity, and detection limit compared to randomly biotinylated antibodies [3]. This quantifiable performance gain directly addresses the common problem of reduced activity in surface-immobilized antibodies, making it a superior strategy for diagnostic assay development.

Synthesis of Soluble, Affinity-Tagged Peptides for Pull-Down Assays

Biotin-PEG4-OH is a preferred reagent for incorporating a biotin affinity tag into synthetic peptides. The PEG4 spacer is specifically documented to improve the solubility and accessibility of the biotin moiety in peptide conjugates, ensuring efficient capture by streptavidin-coated beads or surfaces . This is a critical advantage over shorter PEG or non-PEG linkers, which can result in steric hindrance and reduced binding efficiency, or excessively long PEG chains, which can paradoxically decrease streptavidin binding [4]. The result is more robust and reliable pull-down or detection assays.

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